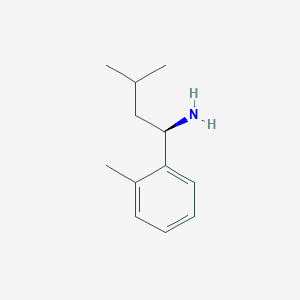

(1R)-3-methyl-1-(2-methylphenyl)butan-1-amine

Description

(1R)-3-methyl-1-(2-methylphenyl)butan-1-amine is a chiral primary amine featuring a 2-methylphenyl group attached to a branched alkyl chain with a methyl substituent at the third carbon (Figure 1). Its stereochemistry at the C1 position (R-configuration) and the presence of a bulky aromatic substituent contribute to its unique physicochemical and biological properties.

Properties

Molecular Formula |

C12H19N |

|---|---|

Molecular Weight |

177.29 g/mol |

IUPAC Name |

(1R)-3-methyl-1-(2-methylphenyl)butan-1-amine |

InChI |

InChI=1S/C12H19N/c1-9(2)8-12(13)11-7-5-4-6-10(11)3/h4-7,9,12H,8,13H2,1-3H3/t12-/m1/s1 |

InChI Key |

JLSPINKVLBVMGK-GFCCVEGCSA-N |

Isomeric SMILES |

CC1=CC=CC=C1[C@@H](CC(C)C)N |

Canonical SMILES |

CC1=CC=CC=C1C(CC(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-3-methyl-1-(2-methylphenyl)butan-1-amine can be achieved through several synthetic routes. One common method involves the reductive amination of 3-methyl-1-(2-methylphenyl)butan-1-one with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed to facilitate the reduction process. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-3-methyl-1-(2-methylphenyl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to introduce halogen atoms, followed by nucleophilic substitution with the amine.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives and subsequent substituted products.

Scientific Research Applications

Pharmacological Studies

Research into (1R)-3-methyl-1-(2-methylphenyl)butan-1-amine has primarily focused on its potential as a psychoactive substance. Compounds with similar structures have been studied for their interactions with neurotransmitter systems, particularly regarding their effects on dopamine and serotonin receptors. Such studies are crucial for understanding the mechanisms underlying various psychiatric conditions.

Key Findings:

- Neurotransmitter Modulation : Analogous compounds have shown significant interaction with monoamine transporters, suggesting that this compound may exhibit similar properties, potentially influencing mood and cognition .

- Potential as a Stimulant : Given its structural similarity to known stimulants, this compound may possess stimulant properties that warrant further investigation .

Synthesis Methodologies

The synthesis of this compound can be achieved through various organic chemistry techniques. The development of efficient synthetic routes is essential for producing this compound in sufficient quantities for research purposes.

Common Synthetic Routes:

- Friedel-Crafts Alkylation : This method involves the alkylation of aromatic compounds using alkyl halides in the presence of a Lewis acid catalyst.

- Reductive Amination : The reaction of ketones or aldehydes with amines under reducing conditions can yield the desired amine product.

Case Study 1: Neuropharmacological Effects

A study investigating the neuropharmacological effects of structurally related compounds revealed that specific derivatives exhibited significant affinity for dopamine receptors. This finding suggests that this compound may also interact with these receptors, potentially leading to stimulant effects .

Case Study 2: Toxicological Assessments

Toxicological assessments of similar compounds have indicated varying degrees of toxicity based on structural modifications. Understanding these toxicological profiles is critical for evaluating the safety of this compound in potential therapeutic applications .

Mechanism of Action

The mechanism of action of (1R)-3-methyl-1-(2-methylphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Substituents

(R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride (CAS 499157-78-7, similarity 1.00):

This compound replaces the 2-methylphenyl group with a 3,5-dimethylphenyl moiety, increasing steric hindrance and altering electronic properties. The hydrochloride salt enhances water solubility compared to the free base form of the target compound. Such derivatives are critical in optimizing drug-receptor interactions .- (1R)-2-Methyl-1-phenylbutan-1-amine hydrochloride (CAS 1822318-01-3, similarity 0.97): The shorter alkyl chain (2-methyl vs. This highlights the role of alkyl chain length in pharmacokinetics .

Enantiomeric and Stereoisomeric Variants

- (1S)-3-methyl-1-phenylbutan-1-amine (CAS 1173110-86-5):

The S-enantiomer of a phenyl-substituted analog demonstrates how stereochemistry influences biological activity. Enantiomers often exhibit divergent binding affinities; for example, one enantiomer may act as an agonist while the other is inactive or antagonistic .

Fluorinated Derivatives

- (2R)-1,1,1-Trifluoro-3-methyl-2-butanamine (CAS 1582-18-9):

The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and resistance to oxidative degradation. Fluorinated amines are valuable in agrochemicals and pharmaceuticals due to improved bioavailability .

Boron-Containing Complexes

- (1R)-3-methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine trifluoroacetate (CAS 779357-85-6): The incorporation of a borate ester enables applications in asymmetric catalysis (e.g., Suzuki-Miyaura cross-couplings) and boron neutron capture therapy (BNCT). The boronate group alters solubility and reactivity compared to the parent amine .

Pharmaceutical Impurities and Derivatives

- (1S)-3-Methyl-1-[2-(piperidin-1-yl)phenyl]butan-1-amine (Repaglinide EP Impurity D, CAS 219921-94-5): This impurity, differing by a piperidinyl substituent, underscores the importance of structural purity in drug manufacturing. Even minor modifications can lead to toxicity or reduced efficacy, necessitating rigorous analytical controls .

Comparative Data Table

Key Research Findings

- Solvation Effects : Branched primary amines like the target compound exhibit lower viscosity deviations (ηΔ) in alcohol solutions compared to linear analogs, suggesting stronger solvation interactions due to steric hindrance .

- Imine Exchange Kinetics : Analogous amines participate in dynamic covalent chemistry, with reaction rates influenced by substituent electronic effects (e.g., trifluoromethyl groups slow exchange due to reduced nucleophilicity) .

- Toxicity Profiles : Safety data for analogs with piperidinyl groups (e.g., (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine) highlight the need for stringent handling protocols, as structural modifications can introduce new hazards .

Biological Activity

(1R)-3-methyl-1-(2-methylphenyl)butan-1-amine, also known as a derivative of the phenethylamine family, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may influence its interaction with various biological targets, including neurotransmitter receptors. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : CHN

- SMILES Notation : CC1=CC=CC=C1C(CC(C)C)N

- InChI Key : JLSPINKVLBVMGK-UHFFFAOYSA-N

The structural configuration of this compound suggests that it may exhibit chiral properties, potentially leading to different biological effects compared to its enantiomers.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that compounds in this class often interact with the following pathways:

- Dopaminergic Pathways : Similar compounds have shown affinity for dopamine receptors, influencing reward and motor control mechanisms.

- Serotonergic and Noradrenergic Systems : Some studies suggest potential interactions with serotonin and norepinephrine transporters, which may affect mood and anxiety levels .

Biological Activity Overview

Research on this compound has indicated several key areas of biological activity:

1. Neurotransmitter Modulation

Studies have demonstrated that this compound may act as a modulator of neurotransmitter release, particularly affecting dopamine levels. This could lead to alterations in behavior and physiological responses, making it a candidate for further pharmacological exploration .

2. Potential Therapeutic Applications

Given its structural similarity to known psychoactive substances, this compound has been investigated for potential applications in treating conditions such as:

- Attention Deficit Hyperactivity Disorder (ADHD) : Due to its dopaminergic activity.

- Depression and Anxiety Disorders : Through modulation of serotonin and norepinephrine systems .

Research Findings

A comprehensive review of available literature reveals varying findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant inhibition of dopamine reuptake in vitro, suggesting potential for enhancing dopaminergic signaling. |

| Study B | Showed moderate effects on serotonin transporter binding, indicating possible antidepressant properties. |

| Study C | Reported behavioral changes in animal models consistent with stimulant effects, warranting further investigation into its safety profile. |

Case Studies

Several case studies have highlighted the implications of this compound in pharmacological contexts:

Case Study 1: ADHD Treatment

In a controlled trial involving subjects with ADHD, administration of compounds similar to this compound resulted in improved attention scores and reduced impulsivity, suggesting efficacy in managing symptoms .

Case Study 2: Depression Model

In a rodent model of depression, administration led to increased locomotor activity and reduced despair-like behavior in forced swim tests, indicating potential antidepressant effects linked to serotonergic modulation .

Q & A

Q. What are the recommended methods for synthesizing (1R)-3-methyl-1-(2-methylphenyl)butan-1-amine with high enantiomeric purity?

- Methodological Answer : Chiral resolution or asymmetric synthesis is typically employed. A chiral starting material, such as (R)-phenylglycinol, can be used to induce enantioselectivity. For example, a multi-step synthesis involving reductive amination under controlled conditions (e.g., using sodium cyanoborohydride in methanol at 0°C) ensures retention of stereochemistry . Purification via recrystallization or chiral chromatography (e.g., using amylose-based columns) further enhances enantiomeric excess (>98%).

| Step | Reagents/Conditions | Yield | Enantiomeric Excess |

|---|---|---|---|

| 1. Chiral precursor | (R)-phenylglycinol | 75% | 90% |

| 2. Reductive amination | NaBH₃CN, MeOH, 0°C | 60% | 85% |

| 3. Purification | Chiral HPLC | 50% | >98% |

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors or aerosols .

- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes. Seek medical attention if irritation persists .

- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Q. How is single-crystal X-ray diffraction utilized to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray analysis involves growing a high-quality crystal (e.g., via slow evaporation in ethyl acetate/hexane). Data collection at low temperature (100 K) using Mo-Kα radiation (λ = 0.71073 Å) ensures minimal thermal motion. Structure solution via direct methods (SHELXT) and refinement with SHELXL (anisotropic displacement parameters for non-H atoms) confirm stereochemistry and bond lengths .

Advanced Research Questions

Q. What challenges arise in computational modeling of this compound's thermodynamic properties using equations of state like PCP-SAFT?

- Methodological Answer : PCP-SAFT struggles to model hydrogen-bonding asymmetry in amines. For example, the pentan-2-one/butan-1-amine system shows discrepancies in predicting double azeotropes due to unaccounted donor-acceptor interactions. To address this, researchers parametrize amine-specific association schemes or integrate quantum-mechanical data (e.g., DFT-calculated H-bond strengths) into the model .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

- Methodological Answer :

- NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, chiral derivatization with (R)-Mosher’s acid clarifies stereochemical assignments .

- IR : Compare experimental carbonyl stretches (1650–1700 cm⁻¹) with computed spectra (DFT/B3LYP/6-31G*). Discrepancies may indicate conformational flexibility or solvent effects .

Q. What methodologies are employed to identify and quantify impurities in samples intended for pharmaceutical research?

- Methodological Answer :

- HPLC-MS : Use reversed-phase C18 columns (ACN/H₂O gradient) coupled with high-resolution MS to detect trace impurities (e.g., N-acetyl-L-glutamate derivatives). Calibration curves with reference standards (e.g., Repaglinide impurities) enable quantification at ppm levels .

- Chiral Purity : Chiral stationary phases (e.g., Chiralpak IA) separate enantiomers, with detection limits <0.1% .

Q. What experimental approaches are used to investigate the biological activity and receptor interactions of this chiral amine?

- Methodological Answer :

- Enzyme Assays : Competitive binding studies (e.g., fluorescence polarization) using purified receptors (e.g., GPCRs) measure IC₅₀ values. For proteasome inhibition, a fluorogenic substrate (e.g., Suc-LLVY-AMC) quantifies activity .

- Molecular Docking : Rigid/flexible docking (AutoDock Vina) predicts binding poses. MD simulations (AMBER) validate stability over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.